molecular formula C9H9BrO2 B1277435 3-Bromo-4-ethylbenzoic acid CAS No. 99548-53-5

3-Bromo-4-ethylbenzoic acid

Cat. No. B1277435
CAS RN: 99548-53-5
M. Wt: 229.07 g/mol
InChI Key: XUESCTMXEQFNKI-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylbenzoic acid is a compound that can be associated with various chemical studies and applications. While the provided papers do not directly discuss 3-Bromo-4-ethylbenzoic acid, they do provide insights into related brominated benzoic acid derivatives and their potential applications, such as hypolipidemic activity, molecular recognition, and synthesis of bioactive compounds .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization is discussed, highlighting a method that could potentially be adapted for the synthesis of 3-Bromo-4-ethylbenzoic acid . Additionally, the preparation of various derivatives of 4-hydroxybenzoic acid, including brominated forms, provides general methods that could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of 2-bromoacetoxybenzoic acid reveals insights into the spatial arrangement of brominated benzoic acids, which could be extrapolated to understand the structure of 3-Bromo-4-ethylbenzoic acid .

Chemical Reactions Analysis

Brominated benzoic acids can undergo various chemical reactions. The nucleophilic substitution reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole and its derivatives demonstrates the reactivity of brominated benzoic acids with nucleophiles, which could be relevant for the chemical reactions of 3-Bromo-4-ethylbenzoic acid . Moreover, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from brominated benzoic acid intermediates shows the potential for creating complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are important for their application in various fields. The hypolipidemic analogues of ethyl 4-benzyloxybenzoate, which include brominated derivatives, provide information on the biological activity and physical properties of these compounds . Additionally, the stability-indicating HPLC-UV method for determining 4-bromomethyl-3-nitrobenzoic acid offers insights into the stability and analytical characterization of brominated benzoic acids .

Scientific Research Applications

Catalyst-Free P-C Coupling Reactions

3-Bromo-4-ethylbenzoic acid is used in catalyst-free P-C coupling reactions. Jablonkai and Keglevich (2015) demonstrated the use of halobenzoic acids, including 3-bromo derivatives, in P–C coupling reactions with diarylphosphine oxides. This process, conducted in water under microwave irradiation, yields phosphinoylbenzoic acids converted to ethyl esters with significant efficiency (Jablonkai & Keglevich, 2015).

Luminescent Lanthanide Complexes

Ye et al. (2010) synthesized a series of lanthanide complexes using 4-ethylbenzoic acid as a ligand. These complexes exhibit unique structural characteristics and demonstrate significant luminescent properties. The research provides insight into the potential application of these complexes in optoelectronic devices (Ye et al., 2010).

Supramolecular Assemblies

Varughese and Pedireddi (2006) explored the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. Their study involved syntheses and structural analysis of molecular adducts, providing insights into hydrogen bonding and supramolecular architecture. This research underlines the importance of bromobenzoic acids in creating complex molecular structures (Varughese & Pedireddi, 2006).

Thermodynamics of Halogenbenzoic Acids

Zherikova et al. (2016) investigated the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids. Their study provided valuable data on vapor pressures, melting temperatures, and enthalpies of fusion, crucial for understanding the thermodynamic properties of these compounds (Zherikova et al., 2016).

Synthesis of Functional Polymers

Sumida and Vogl (1981) utilized 4-ethylbenzoic acid in synthesizing ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a compound used in creating functional polymers. This synthesis highlights the role of bromobenzoic acids in polymer chemistry (Sumida & Vogl, 1981).

Ortho-Metalation of Halogenbenzoic Acids

Gohier and Mortier (2003) examined the ortho-metalation of unprotected halogenbenzoic acids, including 3-bromo derivatives. Their study provides insights into the reactivity and stability of these compounds, essential for various chemical syntheses (Gohier & Mortier, 2003).

Luminescence and Thermal Decomposition of Lanthanide Complexes

Huo et al. (2016) conducted studies on lanthanide 4-ethylbenzoic acid complexes, examining their luminescent properties and thermal decomposition mechanisms. This research contributes to the understanding of the thermal stability and potential applications of these complexes in materials science (Huo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

3-bromo-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESCTMXEQFNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428510
Record name 3-bromo-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethylbenzoic acid

CAS RN

99548-53-5
Record name 3-bromo-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of conc. HNO3 (66 mL), glacial AcOH (300 mL) and water (50 mL), 4-ethyl-benzoic acid (15 g) was added, stirring vigorously, before treating with bromine (5.67 mL). Finally a solution of AgNO3 (16.97 g) in water (50 mL) was added dropwise and the mixture was stirred vigorously for 2 h. The precipitate was collected by filtration, washed well with water, before being extracted with hot, saturated K2CO3 solution, and then treated with charcoal. The hot solution was filtered through kieselguhr and the solution was acidified to pH1 using conc. HCl. The resulting white precipitate was collected by filtration and dried in the vacuum oven overnight at 60° C. to afford the title compound (19.46 g).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
16.97 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Joyeau, LDS Yadav, M Wakselman - Journal of the Chemical …, 1987 - pubs.rsc.org
… Starting from 3-bromo-4ethylbenzoic acid,15 the esterified acetophenones (9b) (Z = C0,Me) and (… yield by application of a benzylic oxidation procedure ' to 3-bromo4-ethylbenzoic acid. …
Number of citations: 29 pubs.rsc.org
B Schulte, R Froehlich, A Studer - Tetrahedron, 2008 - Elsevier
… The colorless solid product 3-bromo-4-ethylbenzoic acid (2.56 g, 11.2 mmol, 96%) was dried and recrystallized from ethanol. To a solution of 3-bromo-4-ethylbenzoic acid (2.16 g, 9.48 …
Number of citations: 19 www.sciencedirect.com
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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